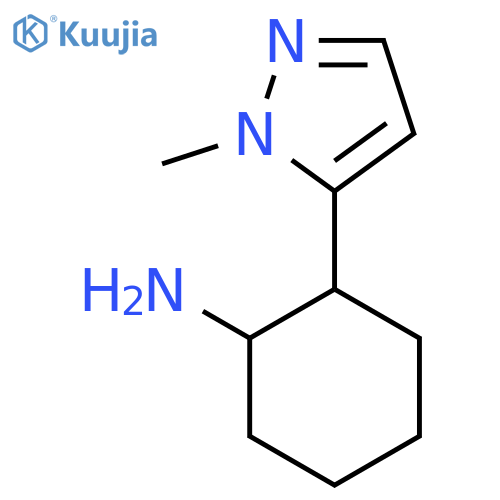Cas no 1341452-34-3 (2-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-amine)

2-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-amine
- rac-(1R,2S)-2-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-amine, cis
- AKOS013277313
- EN300-1722199
- 1341452-34-3
-
- インチ: 1S/C10H17N3/c1-13-10(6-7-12-13)8-4-2-3-5-9(8)11/h6-9H,2-5,11H2,1H3
- InChIKey: JEOLEPBONRJJMP-UHFFFAOYSA-N
- ほほえんだ: NC1CCCCC1C1=CC=NN1C
計算された属性
- せいみつぶんしりょう: 179.142247555g/mol
- どういたいしつりょう: 179.142247555g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 43.8Ų
2-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1722199-0.5g |
2-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-amine |
1341452-34-3 | 0.5g |
$933.0 | 2023-09-20 | ||
| Enamine | EN300-1722199-0.25g |
2-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-amine |
1341452-34-3 | 0.25g |
$893.0 | 2023-09-20 | ||
| Enamine | EN300-1722199-5g |
2-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-amine |
1341452-34-3 | 5g |
$2816.0 | 2023-09-20 | ||
| Enamine | EN300-1722199-5.0g |
2-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-amine |
1341452-34-3 | 5g |
$2816.0 | 2023-06-04 | ||
| Enamine | EN300-1722199-10.0g |
2-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-amine |
1341452-34-3 | 10g |
$4176.0 | 2023-06-04 | ||
| Enamine | EN300-1722199-1.0g |
2-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-amine |
1341452-34-3 | 1g |
$971.0 | 2023-06-04 | ||
| Enamine | EN300-1722199-1g |
2-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-amine |
1341452-34-3 | 1g |
$971.0 | 2023-09-20 | ||
| Enamine | EN300-1722199-2.5g |
2-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-amine |
1341452-34-3 | 2.5g |
$1903.0 | 2023-09-20 | ||
| Enamine | EN300-1722199-0.05g |
2-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-amine |
1341452-34-3 | 0.05g |
$816.0 | 2023-09-20 | ||
| Enamine | EN300-1722199-0.1g |
2-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-amine |
1341452-34-3 | 0.1g |
$855.0 | 2023-09-20 |
2-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-amine 関連文献
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
2-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-amineに関する追加情報
2-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-amine: A Promising Scaffold for Targeted Therapeutic Applications
2-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-amine, with the CAS number 1341452-34-3, represents a unique molecular scaffold that has garnered significant attention in the field of medicinal chemistry. This compound belongs to the class of pyrazole-derived amine derivatives, which are known for their diverse pharmacological profiles. Recent studies have highlighted its potential in modulating key biological pathways, making it a valuable candidate for drug discovery programs targeting neurodegenerative diseases, inflammatory disorders, and metabolic syndromes.
One of the most notable characteristics of 2-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-amine is its structural versatility. The 1-methyl-1H-pyrazol-5-yl group introduces a heterocyclic core that can engage in multiple interactions with biological targets. This structural feature is particularly advantageous in the design of small-molecule drugs, as it allows for fine-tuning of pharmacokinetic properties and target specificity. Researchers have explored its potential as a lead compound for developing drugs with improved bioavailability and reduced off-target effects.
Recent advancements in computational drug discovery have further underscored the importance of 2-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-amine. Machine learning algorithms and molecular docking studies have demonstrated its ability to bind to specific protein targets, such as serotonin receptor subtypes and neurotransmitter transporters. These findings are particularly relevant in the context of neurological disorders, where the modulation of neurotransmitter systems plays a critical role in disease pathogenesis.
One of the most exciting areas of research involving 2-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-amine is its potential in the treatment of neurodegenerative diseases. A 2023 study published in Journal of Medicinal Chemistry reported that this compound exhibits neuroprotective effects in preclinical models of Alzheimer's disease. The mechanism of action appears to involve the inhibition of beta-amyloid aggregation, a key pathological hallmark of the disease. This discovery has sparked renewed interest in the development of pyrazole-based inhibitors for Alzheimer's therapy.
Another promising application of 2-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-amine is in the field of anti-inflammatory drug development. Inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and rheumatoid arthritis are associated with persistent activation of pro-inflammatory pathways. Recent studies have shown that this compound can modulate the activity of cytokine signaling pathways, potentially offering a novel therapeutic approach for these conditions.
From a synthetic perspective, the preparation of 2-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-amine involves a series of well-established chemical reactions. The 1-methyl-1H-pyrazol-5-yl group is typically introduced through a pyrazole formation reaction, which can be optimized to enhance yield and purity. These synthetic methods are critical for large-scale production of the compound for preclinical and clinical studies.
Pharmacokinetic studies of 2-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-amine have revealed promising properties that make it suitable for oral administration. The compound exhibits good solubility in aqueous media, which is essential for drug delivery. Additionally, its metabolic profile suggests minimal hepatic toxicity, a crucial factor in the development of safe therapeutic agents.
Recent developments in drug repurposing have also highlighted the potential of 2-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-amine. Researchers have explored its ability to interact with existing drugs to enhance therapeutic outcomes. This approach is particularly relevant in the context of polypharmacology, where the combination of multiple drugs can address complex disease mechanisms.
The therapeutic potential of 2-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-amine is further supported by its ability to modulate ion channel activity. Ion channels play a critical role in various physiological processes, including cardiac rhythm regulation and neuronal excitability. Targeting these channels with pyrazole-based compounds could lead to the development of new treatments for conditions such as arrhythmias and epilepsy.
As the field of medicinal chemistry continues to evolve, the role of 2-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-amine is likely to expand. Ongoing research is focused on optimizing its molecular structure to enhance potency and selectivity. These efforts are expected to contribute to the development of novel therapeutic agents for a wide range of diseases.
1341452-34-3 (2-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-amine) 関連製品
- 1188303-95-8((2,5-DIMETHOXYPHENYL)(THIOPHEN-3-YL)METHANOL)
- 2172053-91-5(1-{1-(tert-butoxy)carbonyl-4-hydroxypiperidin-4-yl}cyclohexane-1-carboxylic acid)
- 404900-23-8(N-4-(1,3-benzoxazol-2-yl)phenylpropanamide)
- 2171878-55-8(5-3-(aminomethyl)phenylpyridine-2-carbaldehyde)
- 73080-75-8(Ethyl 5,6-Dihydro-7,8-dimethyl-4,5-dioxo-4H-pyrano3,2-cquinoline-2-carboxylic Acid Ester)
- 58-58-2(Puromycin dihydrochloride)
- 1805535-43-6(3-(Chloromethyl)-4-(difluoromethyl)-2-iodo-5-methylpyridine)
- 139263-72-2(Acetamide, N-[cyano(2-methoxyphenyl)methyl]-)
- 2228204-70-2(methyl 4-(chlorosulfonyl)methyl-2-methylbenzoate)
- 2227727-21-9((2R)-4-{4H,5H,6H-cyclopentabthiophen-2-yl}butan-2-ol)




